

# A Technical Guide to the Physical Properties of Sodium Tetraphenylborate

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of sodium **tetraphenylborate** (NaBPh<sub>4</sub>), a key reagent in analytical, inorganic, and organometallic chemistry. Its utility as a precipitating agent, a component in ion-selective electrodes, and a precursor for organometallic complexes necessitates a thorough understanding of its physical characteristics.[1] This guide consolidates quantitative data, outlines detailed experimental protocols for property determination, and illustrates key procedural workflows.

### **Core Physical and Chemical Properties**

Sodium **tetraphenylborate** is an organic salt composed of a sodium cation (Na<sup>+</sup>) and a **tetraphenylborate** anion ([B(C<sub>6</sub>H<sub>5</sub>)<sub>4</sub>]<sup>-</sup>). It typically appears as a white to off-white crystalline solid or powder and is stable under dry, ambient conditions.[2][3][4][5] The large, lipophilic nature of the **tetraphenylborate** anion confers unusual solubility properties, making many of its salts soluble in nonpolar organic solvents.[1]

### **Quantitative Physical Data**

The key physical properties of sodium **tetraphenylborate** are summarized in the tables below for ease of reference and comparison.

Table 1: General and Thermal Properties



Property	Value	Citations
Molecular Formula	C24H20BNa	[6]
Molar Mass	342.22 g/mol	[4]
Appearance	White to off-white crystalline solid/powder	[2][4][6]
Melting Point	>300 °C (Decomposes)	[4][5][7]
pH of Aqueous Solution	~8 (50 g/L at 20 °C)	[8][9]

| Bulk Density | ~500 kg/m <sup>3</sup> |[10] |

Table 2: Solubility Data

Solvent	Solubility	Temperature	Citations
Water	47 g/100 mL	Room Temperature	[2][4]
Ethanol	Soluble	Not Specified	[2][11]
Acetone	Soluble	Not Specified	[11][12]
Methanol	Soluble	Not Specified	[11][12]
Acetonitrile	Soluble	Not Specified	[12]
Chloroform	Slightly Soluble	Not Specified	[11][12]
Diethyl Ether	Slightly Soluble / Insoluble	Not Specified	[10][12]
Benzene	Insoluble	Not Specified	[3][12]

| Petroleum Ether | Insoluble | Not Specified |[10][12] |

Table 3: Crystallographic Data



Parameter	Value	Citations
Crystal System	Tetragonal (Anhydrous)	[13]
Space Group	I -4 2 m	[13]
Lattice Constant 'a'	11.4770 Å	[13]
Lattice Constant 'b'	11.4770 Å	[13]
Lattice Constant 'c'	7.4405 Å	[13]
Lattice Angles $(\alpha, \beta, \gamma)$	90.00°	[13]

| Structure Feature | Polymeric solid-state structure with Na+-phenyl interactions |[1][2] |

## Spectroscopic and Stability Profile Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of sodium **tetraphenylborate**.

- Nuclear Magnetic Resonance (NMR):
  - ¹H NMR (DMSO-d<sub>6</sub>): Spectra typically show multiplets in the aromatic region corresponding to the phenyl protons.
  - <sup>13</sup>C NMR (DMSO-d<sub>6</sub>): Resonances corresponding to the four unique carbons of the phenyl groups are observed.[1][13]
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the vibrations of the B-C and C-H bonds of the phenyl groups.[13]

#### Thermal and Chemical Stability

While thermally stable to over 300 °C, sodium **tetraphenylborate** exhibits limited stability in aqueous solutions under certain conditions. The decomposition in aqueous media is accelerated by the presence of copper(II) ions, elevated temperatures, and lower pH values.

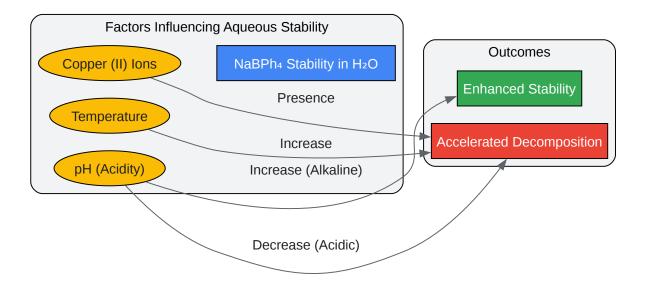




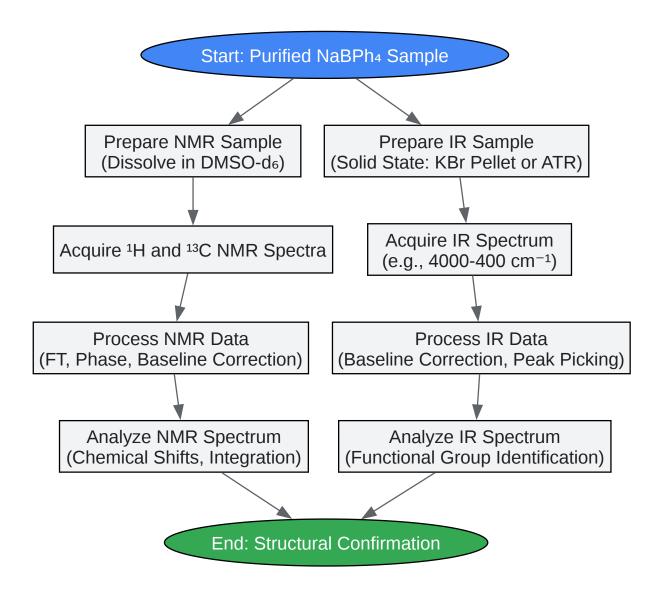


[14] Alkaline conditions (high pH) can delay this decomposition.[14] The process eventually yields products including benzene.[15]









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